N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide
Description
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide is a benzamide derivative featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups. The 2-methoxybenzamide moiety is linked via a methylene bridge to the pyrazole ring.
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-5-4-8-17(19)20(24)21-13-15-12-18(14-10-11-14)23(22-15)16-6-2-3-7-16/h4-5,8-9,12,14,16H,2-3,6-7,10-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXFVKMWWAZSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazole ring, cyclopentyl and cyclopropyl groups, and a methoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 335.4 g/mol. This structural complexity may contribute to its varied biological activities.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects:
- Reduced Inflammation : The compound has been shown to decrease edema and leukocyte migration in animal models.
- Cytokine Modulation : It leads to downregulation of proinflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses.
- NF-κB Inhibition : The compound effectively suppresses NF-κB activation, a key transcription factor involved in inflammation.
Cytotoxicity and Antiproliferative Activity
Studies on similar pyrazole derivatives suggest potential antiproliferative effects against various cancer cell lines:
- In Vitro Studies : Preliminary data indicate that derivatives with similar structures may inhibit cancer cell proliferation. For instance, compounds with sulfonamide groups have been evaluated for their ability to block cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in tumorigenesis .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 3.7 | HCT116 |
| Compound B | 1.2 | MCF-7 |
| Compound C | 5.3 | HEK 293 |
The above table summarizes the inhibitory concentrations (IC50) of selected compounds against human cancer cell lines, indicating that structurally related compounds may exhibit selective cytotoxicity.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Cyclooxygenase Inhibition : Similar compounds have shown selective inhibition of COX-2, leading to reduced synthesis of pro-inflammatory prostaglandins .
- Kinase Interaction : The structural components may allow for interaction with kinases or other receptors involved in disease pathways, suggesting potential applications in targeted therapy.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring and benzamide moiety are susceptible to oxidation under specific conditions. For example:
- Pyrazole Ring Oxidation : Pyrazole derivatives undergo oxidation at the N-methyl position or adjacent carbons, forming ketones or hydroxylated intermediates. In related compounds, oxidation with agents like KMnO₄ or CrO₃ under acidic conditions generates pyrazolone derivatives .
- Methoxy Group Stability : The methoxy group on the benzamide is stable under mild oxidative conditions but may demethylate to a phenolic hydroxyl group under strong oxidants like BBr₃ .
Key Reaction Pathway :
Nucleophilic Substitution
The electron-deficient pyrazole ring facilitates nucleophilic substitution at the 3- or 5-positions. For example:
- Cyclopropyl Group Replacement : In analogues, the cyclopropyl substituent on the pyrazole ring can be displaced by stronger nucleophiles (e.g., amines or thiols) under basic conditions .
- Benzamide Hydrolysis : The benzamide linkage can hydrolyze to a carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .
Example Reaction Table :
Condensation and Cyclization
The methylene bridge (-CH₂-) between the pyrazole and benzamide groups enables condensation with carbonyl compounds:
- Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) forms imine derivatives, which can cyclize to yield fused heterocycles .
- Lactamization : Intramolecular cyclization under dehydrating conditions (e.g., PCl₅) forms lactam rings, as observed in structurally similar pyrazole-benzamide hybrids .
Key Reaction Pathway :
Cross-Coupling Reactions
The pyrazole ring’s electron-rich nature supports palladium-catalyzed cross-coupling:
- Suzuki-Miyaura Coupling : The cyclopropyl group can be replaced with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ and K₂CO₃ .
- Buchwald-Hartwig Amination : Introduction of amino groups at the pyrazole 5-position via Pd₂(dba)₃ and Xantphos .
Example Reaction Table :
Functional Group Transformations
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
- Pyrazole ring : Substituted with cyclopentyl (bulky alkyl) and cyclopropyl (strained ring) groups, which may influence steric effects and metabolic stability.
- 2-Methoxybenzamide : A common pharmacophore in CNS-targeting drugs (e.g., sulpiride) and anti-inflammatory agents.
Comparisons with analogs from the evidence highlight the impact of substituents:
Table 1: Substituent Effects on Physicochemical Properties
*No direct data available; inferred from structural analogs.
Key Observations:
- Methoxy vs. Nitro/Chloro Groups : Methoxy-substituted benzamides (e.g., , Compound 4) exhibit moderate melting points (~216°C) compared to nitro-substituted analogs (222–224°C), suggesting that electron-withdrawing groups increase crystallinity .
- Pyrazole vs.
- Pharmacological Profiles : Sulpiride’s 2-methoxybenzamide group is critical for dopamine D2 receptor antagonism. The target compound’s pyrazole substituents could modulate receptor selectivity or bioavailability .
Q & A
Q. Table 1: Representative Synthesis Conditions
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Validation requires orthogonal analytical techniques:
Chromatography : HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Spectroscopy :
- 1H/13C NMR : Confirm substituent positions (e.g., cyclopentyl CH2 signals at δ 1.5–2.0 ppm; methoxy group at δ 3.8 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .
X-ray Crystallography : For unambiguous confirmation, use SHELX software to refine single-crystal structures (e.g., space group, R-factor < 0.05) .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Peaks | Reference |
|---|---|---|
| 1H NMR | δ 3.8 (s, OCH3), δ 1.6–2.1 (m, cyclopentyl) | |
| HRMS | [M+H]+ calc. 380.44, observed 380.43 |
Basic: What are the key physicochemical properties critical for experimental design?
Methodological Answer:
- Lipophilicity (LogP) : Predict using software like MarvinSuite; target LogP ~3.5 for blood-brain barrier penetration .
- Solubility : Measure in DMSO (≥10 mM for in vitro assays) and PBS (pH 7.4; use sonication for dispersion) .
- Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks; monitor by HPLC) .
Advanced: What strategies resolve contradictions in receptor binding affinity data?
Methodological Answer:
Discrepancies often arise from assay conditions:
Radioligand Competition : Use [3H]spiperone for D2 receptor assays; validate with reference antagonists (e.g., sulpiride, IC50 ~20 nM) .
Cell Line Variability : Compare results across CHO (D2-transfected) vs. HEK293 cells; normalize to protein concentration .
Control for Off-Target Effects : Screen against related receptors (e.g., D3, 5-HT2A) using fluorescence polarization .
Q. Table 3: Receptor Binding Data Comparison
| Assay System | Reported IC50 (nM) | Key Variables | Reference |
|---|---|---|---|
| CHO-D2 | 15 ± 3 | 1 nM [3H]spiperone, 25°C | |
| HEK293-D2 | 45 ± 8 | 0.5 nM [3H]raclopride, 37°C |
Advanced: How can in vivo pharmacokinetics be modeled for this compound?
Methodological Answer:
Radiolabeling : Synthesize [18F] analogs via nucleophilic substitution (e.g., replace methoxy with 18F-fluoropropyl; specific activity >2 Ci/μmol) .
PET Imaging : Administer tracer doses to rodents; quantify striatal uptake (SUV ratio) to assess brain penetration .
Compartmental Modeling : Use software like PMOD to calculate clearance (CL) and volume of distribution (Vd) .
Advanced: What computational methods predict metabolic pathways?
Methodological Answer:
CYP450 Metabolism : Simulate using StarDrop’s P450 module; prioritize N-dealkylation and hydroxylation sites .
Docking Studies : Model interactions with CYP3A4 (Glide SP scoring; validate with in vitro microsomal assays) .
Metabolite Identification : Use LC-QTOF-MS/MS to detect glutathione adducts or oxidized species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
